molecular formula C23H21ClN2O3 B5182847 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide

3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide

Cat. No. B5182847
M. Wt: 408.9 g/mol
InChI Key: WULBFRAITMZCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide, also known as MP-376, is a small molecule inhibitor that has shown promising results in the treatment of inflammatory diseases. This compound has been extensively studied for its anti-inflammatory properties and its potential use as a therapeutic agent.

Mechanism of Action

3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that helps regulate inflammation. By inhibiting PDE4, 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide increases the levels of cAMP, which in turn reduces inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide has several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to reduce mucus production, improve lung function, and decrease airway hyperresponsiveness.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans is not yet known.

Future Directions

There are several potential future directions for research on 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide. One area of interest is the development of more potent and selective PDE4 inhibitors. Another area of interest is the use of 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide in combination with other anti-inflammatory agents to enhance its therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide in humans.

Synthesis Methods

The synthesis of 3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide involves several steps, including the introduction of a chloro group, the formation of an amide bond, and the attachment of a propoxybenzoyl group. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use in the treatment of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis. Research has shown that this compound inhibits the activity of neutrophils, which are immune cells that play a key role in the inflammatory response.

properties

IUPAC Name

N-[4-[(3-chlorobenzoyl)amino]phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3/c1-2-13-29-21-8-4-6-17(15-21)23(28)26-20-11-9-19(10-12-20)25-22(27)16-5-3-7-18(24)14-16/h3-12,14-15H,2,13H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULBFRAITMZCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide

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